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molecular formula C12H17NO B3023158 2-(4-methoxybenzyl)pyrrolidine CAS No. 66162-38-7

2-(4-methoxybenzyl)pyrrolidine

Cat. No. B3023158
M. Wt: 191.27 g/mol
InChI Key: QAMFOPPPDHATJR-UHFFFAOYSA-N
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Patent
US04279918

Procedure details

Add 80 ml of trifluoroacetic acid to 15 g of the title compound of Example 17 with ice cooling, and stir the produced reaction mixture for 2 hours at room temperature. Distil off the acid under a vacuum. Dissolve the resulting residue in 250 ml of diethyl ether and wash the thus-prepared solution with almost saturated cold sodium carbonate solution (150 ml) and saturated sodium chloride solution. Dry the washed solution over sodium sulfate and distil off the ether before dissolving the residue in 300 ml of ethanol and reducing it with Raney nickel/hydrogen. Concentrate the reduced solution to an oil and distil the oil under a vacuum to obtain 7.5 g (76% of theory) of the title compound (b.p. 88° to 90° at 0.008 mm of Hg).
Name
title compound
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([C:8](=[C:17]1[CH2:21][CH2:20][CH2:19][NH:18]1)[C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1)=O)(C)(C)C>FC(F)(F)C(O)=O>[CH3:16][O:15][C:12]1[CH:11]=[CH:10][C:9]([CH2:8][CH:17]2[CH2:21][CH2:20][CH2:19][NH:18]2)=[CH:14][CH:13]=1

Inputs

Step One
Name
title compound
Quantity
15 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C(C1=CC=C(C=C1)OC)=C1NCCC1
Name
Quantity
80 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the produced reaction mixture for 2 hours at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
Distil off the acid under a vacuum
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the resulting residue in 250 ml of diethyl ether
WASH
Type
WASH
Details
wash the thus-prepared solution with almost saturated cold sodium carbonate solution (150 ml) and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the washed solution over sodium sulfate
CUSTOM
Type
CUSTOM
Details
distil off the ether
DISSOLUTION
Type
DISSOLUTION
Details
before dissolving the residue in 300 ml of ethanol
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the reduced solution to an oil
CUSTOM
Type
CUSTOM
Details
distil the oil under a vacuum

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CC2NCCC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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